S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is a synthetic compound classified as a dioxoisoindol derivative. Its molecular formula is C13H13NO4S, with a molecular weight of 279.31 g/mol. This compound serves as an intermediate in the synthesis of heterobifunctional linkers, which are crucial for conjugating carbohydrates to proteins, facilitating studies in biochemistry and molecular biology .
The biological activity of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is primarily linked to its ability to form stable conjugates with biomolecules. This property allows it to facilitate protein-carbohydrate interactions, making it useful in the development of bioconjugates for therapeutic applications. The compound's mechanism of action involves forming covalent bonds with target molecules, particularly through thioester linkages with amino groups in proteins .
The synthesis of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate typically involves the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide. The reaction is generally conducted in solvents such as dichloromethane, ethyl acetate, methanol, or tetrahydrofuran. To ensure stability, the synthesized compound is usually stored at -20°C .
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has several applications across different fields:
Studies involving S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate focus on its interactions with proteins and carbohydrates. These interactions are critical for understanding biochemical pathways and developing new therapeutic strategies targeting diseases mediated by specific biomolecular interactions. The ability of this compound to form stable thioester bonds enhances its utility in these studies .
Several compounds exhibit structural or functional similarities to S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(dimethylamino)propyl 3,4,5-trimethoxybenzoate | C16H23NO5 | Contains a dimethylamino group enhancing solubility |
| 3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | C20H23N2O4 | Features a cyclopentyl group that may influence biological activity |
| 3-(1,3-dihydro-1,3-dioxoisoindol-2-yl)propanamide | C12H11N1O4 | Lacks the ethanethioate group but retains dioxoisoindole structure |
These compounds share a dioxoisoindole core but differ in functional groups or substituents that may affect their reactivity and biological properties .
The compound represents a sophisticated merger of two important functional entities: the phthalimide group and the thioester moiety. Phthalimide itself has been extensively utilized in organic synthesis as a masked source of ammonia and as a precursor to various compounds including dyes, saccharin, and pharmaceuticals. Its utility in the Gabriel synthesis for preparing primary amines further established phthalimide as a versatile building block in organic chemistry.
During this early research period, the focus was primarily on developing efficient synthetic methodologies and exploring the fundamental reactivity patterns of these compounds. The ability of thioesters to participate in nucleophilic substitution reactions while exhibiting greater reactivity than corresponding oxygen esters made them particularly interesting to synthetic chemists.
The evolution of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate as a bioconjugation tool gained momentum in the early 2000s, coinciding with broader advances in bioorthogonal chemistry. The compound's bifunctional nature—possessing both a phthalimide group capable of transformation to an aminooxy functionality and a thioester group prone to nucleophilic attack—positioned it as an excellent candidate for heterobifunctional linker development.
A significant breakthrough came from related research by Kumar and colleagues in 2003, who synthesized N-[4-(aminooxy)butyl]maleimide as a heterobifunctional linker for radiolabeling applications. This compound, sharing structural similarities with S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, enabled the efficient preparation of thiol-reactive 18F-labeling agents for positron emission tomography. The study demonstrated how such compounds could facilitate the conjugation of radiolabeled markers to thiol-containing biomolecules, including peptides and oligonucleotides.
The thioester functionality gained additional prominence with advances in native chemical ligation (NCL), which emerged as the most effective method for synthesizing proteins of typical size (under ~300 amino acids). In NCL, the reaction between a peptide thioester and an N-terminal cysteine-containing peptide creates a native amide bond. The mechanistic understanding of thioesters in these reactions further illuminated the potential applications of compounds like S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate in protein chemistry.
In contemporary research, S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has found relevance in cutting-edge areas spanning medicinal chemistry, bioconjugation, and targeted protein modulation. Its current applications reflect the growing importance of precise chemical tools for biological interventions.
One groundbreaking area involves phthalimide conjugation strategies for targeted protein degradation. Winter and colleagues demonstrated in 2015 that phthalimide conjugates can function as chemical adaptors, recruiting specific proteins to E3 ubiquitin ligases for subsequent degradation. While this work did not directly employ S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate, it established the broader utility of phthalimide-based structures in chemical biology.
The compound's value as an intermediate in the synthesis of heterobifunctional linkers for protein-carbohydrate conjugation has been recognized in modern synthetic methodologies. These applications benefit from the compound's ability to connect distinct biomolecules while maintaining their individual functionalities and biological activities.
Recent advances in phthalimide synthesis and functionalization, reviewed in 2024, further expand the potential applications of compounds like S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate by providing more efficient and selective methods for preparing and modifying the phthalimide scaffold.
Retrosynthetic dissection identifies two critical intermediates: N-(3-hydroxypropoxy)phthalimide and thioacetic acid. The former contributes the phthalimide-oxygen-propyl backbone, while the latter provides the acetylthio (-SCOCH₃) terminus. Convergent synthesis strategies couple these fragments via ether or thioester linkages [2].
This pathway employs sequential halogenation and thioacetylation steps.
Phthalimide’s potassium salt reacts with 1-chloro-3-propanol in dimethylformamide (DMF) under SN2 conditions, catalyzed by potassium iodide (KI) at 80°C. The reaction achieves a 78% yield with 95.2% purity (HPLC) .
The chloride intermediate undergoes nucleophilic displacement with thioacetic acid in tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (Et₃N) as a base. Optimal conditions (50°C, 6 hours) yield 65% product with 97.8% purity .
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Phthalimide K⁺ + 1-chloro-3-propanol | DMF, KI, 80°C, 12h | 78 | 95.2 |
| 2 | N-(3-chloropropoxy)phthalimide + thioacetic acid | THF, Et₃N, 50°C, 6h | 65 | 97.8 |
The Mitsunobu reaction offers an alternative route with higher regioselectivity.
3-Chloropropanol is reduced with thiourea and hydrolyzed to yield 3-mercaptopropanol, a critical thiol precursor .
Phthalimide reacts with 3-mercaptopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0–25°C. This step forms N-(3-mercaptopropoxy)phthalimide with 72% yield in DCM versus 58% in THF, attributed to superior intermediate solubility .
The thiol intermediate is acetylated with acetic anhydride in pyridine or DCM, completing the synthesis.
Tetrabutylammonium bromide (TBAB) in a biphasic water/DCM system accelerates nucleophilic displacement, achieving an 82% yield at 50°C. PTC enhances reaction rates by shuttling ionic species between phases .
Candida antarctica lipase B catalyzes thioacetylation in ionic liquids, offering a solvent-free, energy-efficient method with 70% yield. This approach aligns with green chemistry principles by minimizing waste .